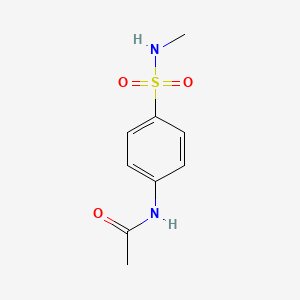
N-(4-(N-methylsulfamoyl)phenyl)acetamide
Cat. No. B6318463
Key on ui cas rn:
6884-87-3
M. Wt: 228.27 g/mol
InChI Key: KPNNXMNEPHNUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06399824B1
Procedure details


10.5 g (45 mmol) of 4-acetylaminobenzenesulfonyl chloride are stirred at 50° C. for 3 hours in 100 ml of 40% strength methylamine solution. The solution is then extracted three times with ethyl acetate. The organic phases are dried using Na2SO4 and concentrated. The residue is stirred with dichloromethane and the insoluble constituents are filtered off. Concentration of the filtrate gives the desired sulfonamide in adequate purity and almost quantitative yield. (MS-CI+: 229.1; LCMS Rt=3.249 min)


Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11](Cl)(=[O:13])=[O:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[CH3:15][NH2:16]>>[CH3:15][NH:16][S:11]([C:8]1[CH:9]=[CH:10][C:5]([NH:4][C:1](=[O:3])[CH3:2])=[CH:6][CH:7]=1)(=[O:13])=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The residue is stirred with dichloromethane
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution is then extracted three times with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phases are dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the insoluble constituents are filtered off
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNS(=O)(=O)C1=CC=C(C=C1)NC(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
